molecular formula C16H15N5O2 B2552784 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105239-01-7

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2552784
CAS RN: 1105239-01-7
M. Wt: 309.329
InChI Key: HFQCSSZNIIXYTE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyridazine core, which is a bicyclic compound containing a pyrazole ring fused with a pyridazine ring . The compound also contains various functional groups attached to this core, including a cyclopropyl group, a phenyl group, and an acetamide group .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data on this compound, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be studied as a potential therapeutic agent, given the interest in pyrazolo[3,4-d]pyrimidine derivatives as potential CDK2 inhibitors .

properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c17-13(22)9-20-16(23)15-12(14(19-20)10-6-7-10)8-18-21(15)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQCSSZNIIXYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

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